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Compound of Interest

tert-Butyl 4-(5-aminopyridin-2-
Compound Name:
yl)piperidine-1-carboxylate

Cat. No.: B1457167

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of two known isomers
with the molecular formula C14H22N402: Cuprizone and 1,3,7-Tripropylxanthine. As a Senior
Application Scientist, this document is structured to deliver not just technical data, but also to
provide insights into the experimental rationale and the significance of the findings, particularly
in the context of drug discovery and development.

Part 1: Structural Elucidation and Physicochemical
Properties

The molecular formula C14H22N402 presents multiple isomeric possibilities. This guide
focuses on two commercially available and researched compounds: a chelating agent with
neurotoxic properties and a synthetic xanthine derivative.

Isomer 1: Cuprizone
(Bis(cyclohexanone)oxalyldihydrazone)

Cuprizone is a well-studied copper-chelating agent widely used in neuroscience research to
induce demyelination in animal models, providing a valuable tool for studying
neurodegenerative diseases like multiple sclerosis.[1][2]
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Chemical Structure:

o |[UPAC Name: N',N"-bis(cyclohexylidene)ethanedihydrazide[3]

e CAS Number: 370-81-0[3]

e Molecular Weight: 278.35 g/mol [3]

« SMILES: C1CCC(=NNC(=0)C(=0)NN=C2CCCCC2)CC1[3]

e InChiKey: DSRIJIIHMZAQEUJV-UHFFFAOY SA-N[3]

Physicochemical Data Summary:

Property Value Source
Melting Point 210-214 °C [4]
White to off-white crystalline ) ]
Appearance Commercially available data
powder

B Soluble in hot methanol and
Solubility _ _ [4]
ethanol, insoluble in water.[4]

Isomer 2: 1,3,7-Tripropylxanthine

1,3,7-Tripropylxanthine belongs to the xanthine class of alkaloids, which includes naturally
occurring compounds like caffeine and theophylline.[5] Synthetic derivatives like this are of
interest for their potential to modulate adenosine receptors and other biological targets.[5]

Chemical Structure:

IUPAC Name: 1,3,7-tripropyl-3,7-dihydro-1H-purine-2,6-dione[6]

PubChem CID: 11492842[6]

Molecular Weight: 278.35 g/mol [6]

SMILES: CCCN1C=NC2=C1C(=0)N(C(=0)N2CCC)CCC[6]
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e InChiKey: PMIJKNRZFAZJIJNRA-UHFFFAQOY SA-N[6]

Physicochemical Data Summary:

Property Value Source
XLogP3 2.2 [6]
Hydrogen Bond Donor Count 0 [6]

Hydrogen Bond Acceptor
ydrog p 3 [6]
Count

Part 2: Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and
characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing
detailed information about the chemical environment of individual atoms.

Cuprizone: The *H NMR spectrum of Cuprizone is expected to be relatively simple due to the
molecule's symmetry. The cyclohexyl protons would appear as multiplets in the aliphatic region.
A key feature would be the signal for the N-H protons, which may be broad and its chemical
shift dependent on the solvent and concentration. A study on Cuprizone purity reported the
presence of characteristic peaks, though specific shifts were not detailed in the abstract.[7]
Another study involving a Cuprizone derivative mentioned *H NMR data with downfield-shifted
protons, indicating the presence of a charged nitrogen in a heterocyclic ring, which provides a
useful comparison for the parent compound.[1]

1,3,7-Tripropylxanthine: The *H NMR spectrum of 1,3,7-Tripropylxanthine would be more
complex. We would expect to see distinct signals for the three propyl groups, each showing a
triplet for the terminal methyl group and multiplets for the two methylene groups. A singlet for
the C8-H proton in the purine ring would also be a characteristic feature. While specific
experimental data is not readily available in the initial search, publications on the synthesis of
similar xanthine derivatives confirm the use of *H NMR for characterization.[8]
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Typical Experimental Protocol for *H NMR:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

o Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

e Analysis: Integrate the signals to determine the relative number of protons and analyze the
chemical shifts and coupling patterns to assign the signals to the respective protons in the
molecule.

Workflow for NMR Data Interpretation:
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1D NMR Structural Information
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Caption: Workflow for structural elucidation using NMR spectroscopy.

Cuprizone: The 3C NMR spectrum of Cuprizone would show signals for the carbonyl carbons,
the imine carbons, and the carbons of the cyclohexyl rings. Due to symmetry, fewer signals
than the total number of carbons would be expected.

1,3,7-Tripropylxanthine: The 13C NMR spectrum of 1,3,7-Tripropylxanthine would display
signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring, and the carbons
of the three distinct propyl groups. The chemical shifts of the carbonyl carbons would be in the
downfield region, characteristic of such functional groups.[9]

Typical Experimental Protocol for 133C NMR:
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The protocol is similar to that for tH NMR, but with a longer acquisition time due to the lower
natural abundance and sensitivity of the 3C nucleus. Broadband proton decoupling is typically
used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming the molecular formula and gaining insights into the
structure.

Expected Mass Spectra:

e Cuprizone: The mass spectrum of Cuprizone should show a molecular ion peak ([M]*) or a
protonated molecular peak ([M+H]*) at m/z 278 or 279, respectively.[10] Fragmentation may
involve the cleavage of the N-N bond and the loss of cyclohexylidene or carbonyl groups.

e 1,3,7-Tripropylxanthine: The mass spectrum of 1,3,7-Tripropylxanthine is also expected to
show a molecular ion peak at m/z 278. Fragmentation would likely involve the loss of the
propyl side chains.

Typical Experimental Protocol for Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as Electrospray lonization (ESI) or Electron Impact (El).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Mass Spectrometry Workflow:
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Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups
present in a molecule.

Expected IR Spectra:

e Cuprizone: The IR spectrum of Cuprizone is expected to show characteristic absorption
bands for N-H stretching (around 3200-3400 cm~1), C=0 stretching of the amide group
(around 1650-1680 cm~1), and C=N stretching of the imine group (around 1640-1690 cm~1).

e 1,3,7-Tripropylxanthine: The IR spectrum of 1,3,7-Tripropylxanthine would be dominated by
the strong absorption bands of the two carbonyl groups (C=0) in the purine ring, typically in
the range of 1650-1720 cm~1. C-H stretching vibrations of the propyl groups would be
observed around 2850-3000 cm~1.

Typical Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal
and acquire the spectrum.

o Data Analysis: Identify the characteristic absorption bands and correlate them with the
corresponding functional groups.

Part 3: Biological Activity and Significance
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Understanding the biological context of these isomers is critical for drug development
professionals.

Cuprizone: A Tool for Studying Demyelination

Cuprizone's primary significance lies in its ability to selectively induce oligodendrocyte
apoptosis and subsequent demyelination in the central nervous system of rodents.[2] This toxic
effect is believed to be mediated by its copper-chelating properties, which disrupt the function
of copper-dependent enzymes, such as cytochrome c oxidase, leading to mitochondrial
dysfunction and oxidative stress.[11] The cuprizone model is extensively used to study the
mechanisms of demyelination and remyelination, and to screen potential therapeutic agents for
diseases like multiple sclerosis.[12]

Signaling Pathway Implicated in Cuprizone-Induced Demyelination:
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Caption: Proposed mechanism of Cuprizone-induced demyelination.

1,3,7-Tripropylxanthine: A Potential Adenosine Receptor
Modulator

Xanthine and its derivatives are known for their diverse pharmacological activities, including
acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[5] Caffeine,
a well-known xanthine, exerts its stimulant effects primarily through the blockade of adenosine
A1 and AzA receptors. Synthetic derivatives like 1,3,7-tripropylxanthine are synthesized and
studied to explore their potential for enhanced potency, selectivity, and novel therapeutic
applications in areas such as neurodegenerative diseases, respiratory disorders, and as anti-
inflammatory agents.[5][13]

Part 4: Conclusion and Future Directions

This guide has provided a detailed framework for the characterization of two isomers of
C14H22N402, Cuprizone and 1,3,7-Tripropylxanthine. While substantial information is
available for Cuprizone, particularly regarding its biological application, the detailed
experimental characterization data for 1,3,7-Tripropylxanthine is less accessible in the public
domain and represents an area for further investigation. For drug development professionals,
the contrasting profiles of these two isomers underscore the critical importance of
comprehensive characterization to understand the structure-activity relationships that govern
their biological effects. Future research on novel xanthine derivatives could lead to the
discovery of new therapeutic agents with improved pharmacological profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6145805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6145805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9077942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9077942/
https://www.researchgate.net/publication/361978445_Recent_Advances_in_the_Biological_Significance_of_Xanthine_and_its_Derivatives_A_Review
https://pubs.acs.org/doi/10.1021/acs.jafc.2c03876
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837126.74387468.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/11492842
https://pubchem.ncbi.nlm.nih.gov/compound/11492842
https://www.researchgate.net/figure/Cuprizone-purity-level-and-main-impurities-assessed-by-1-H-NMR-spectroscopy_tbl1_371901208
https://pubmed.ncbi.nlm.nih.gov/36148494/
https://pubmed.ncbi.nlm.nih.gov/36148494/
https://www.chemistrysteps.com/13c-carbon-nmr-spectroscopy/
https://www.researchgate.net/figure/MS-MS-fragmentation-spectrum-of-CZ-molecular-ion-M-H-279-m-z-from-a-biological_fig1_7772432
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8457991/
https://dspace.mit.edu/bitstream/handle/1721.1/159424/10334_2024_1160_ReferencePDF.pdf?sequence=1&isAllowed=y
https://www.researchgate.net/publication/389050173_RECENT_INNOVATIONS_IN_BIOLOGICAL_ACTIVITIES_OF_XANTHINE_AND_ITS_DERIVATIVES_A_REVIEW
https://www.benchchem.com/product/b1457167#molecular-formula-c14h22n4o2-characterization-data
https://www.benchchem.com/product/b1457167#molecular-formula-c14h22n4o2-characterization-data
https://www.benchchem.com/product/b1457167#molecular-formula-c14h22n4o2-characterization-data
https://www.benchchem.com/product/b1457167#molecular-formula-c14h22n4o2-characterization-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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